

A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethoxyphenylacetonitrile

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Compound of Interest

Compound Name: *3,5-Dimethoxyphenylacetonitrile*

Cat. No.: *B135023*

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An In-Depth Analysis of Infrared and Mass Spectrometry Data for Researchers and Drug Development Professionals

Introduction

3,5-Dimethoxyphenylacetonitrile, a key organic intermediate, plays a significant role in the synthesis of various pharmaceutical compounds and fine chemicals.^{[1][2]} Its molecular structure, featuring a nitrile group and a di-substituted aromatic ring, imparts specific chemical reactivity that is harnessed in complex synthetic pathways. Accurate and comprehensive analytical characterization is paramount for ensuring the identity, purity, and consistency of this compound in research and development settings. This technical guide provides a detailed exploration of the infrared (IR) and mass spectrometry (MS) characteristics of **3,5-dimethoxyphenylacetonitrile**, offering insights into its spectral interpretation and outlining robust experimental protocols.

Molecular Structure and Key Physicochemical Properties

3,5-Dimethoxyphenylacetonitrile possesses a molecular formula of $C_{10}H_{11}NO_2$ and a molecular weight of 177.20 g/mol.^[1] Its structure is characterized by a benzene ring substituted with two methoxy groups at positions 3 and 5, and a cyanomethyl group at position

1. This substitution pattern influences the electronic environment of the molecule and, consequently, its spectroscopic behavior.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO ₂	PubChem[1]
Molecular Weight	177.20 g/mol	PubChem[1]
CAS Number	13388-75-5	PubChem[1]
Appearance	White to orange to green powder/crystal	TCI America[2]
Melting Point	54-58 °C	TCI America[2]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **3,5-dimethoxyphenylacetonitrile** is distinguished by characteristic absorption bands corresponding to the nitrile, aromatic, and ether functionalities.

An Attenuated Total Reflectance (ATR) FT-IR spectrum of **3,5-dimethoxyphenylacetonitrile** reveals several key absorption peaks. The most diagnostic of these is the sharp, strong band associated with the C≡N stretching vibration of the nitrile group. The positions of the aromatic C-H and C=C stretching bands, as well as the C-O stretching of the methoxy groups, provide further structural confirmation.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3000-2800	C-H stretch (aromatic and aliphatic)	Medium-Strong
~2250	C≡N stretch (nitrile)	Strong, Sharp
~1600, ~1470	C=C stretch (aromatic ring)	Medium-Strong
~1200, ~1050	C-O stretch (asymmetric and symmetric ether)	Strong
~830	C-H bend (aromatic, out-of-plane)	Medium-Strong

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol outlines the steps for acquiring an ATR-FTIR spectrum of solid **3,5-dimethoxyphenylacetonitrile**. The ATR technique is advantageous as it requires minimal sample preparation.

Materials and Equipment:

- Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
- 3,5-Dimethoxyphenylacetonitrile** (solid sample)
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

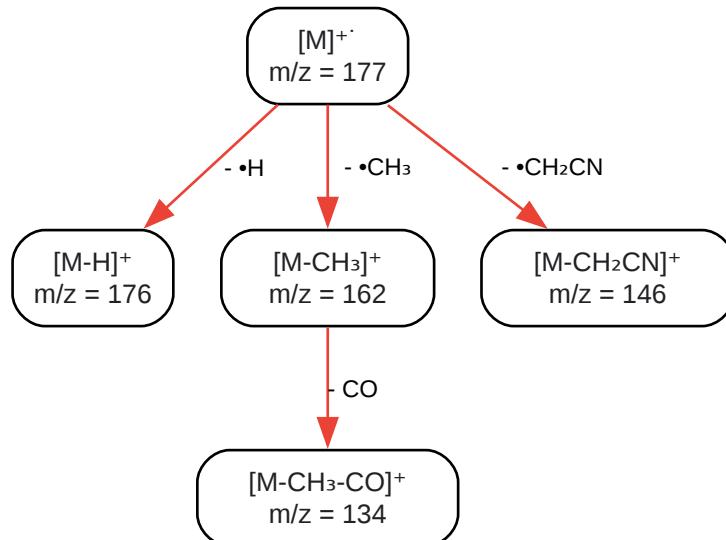
Procedure:

- Instrument Preparation:
 - Ensure the FTIR spectrometer and ATR accessory are properly installed and have completed their diagnostic checks.

- Background Spectrum Acquisition:
 - Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol and allow it to dry completely.
 - Acquire a background spectrum. This will account for atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Analysis:
 - Place a small amount of the solid **3,5-dimethoxyphenylacetonitrile** sample onto the center of the ATR crystal using a clean spatula.
 - Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
 - Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Data Processing:
 - Perform a baseline correction and normalize the resulting spectrum if necessary.
 - Identify and label the characteristic absorption peaks.



Proposed EI-MS Fragmentation of 3,5-Dimethoxyphenylacetonitrile



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Caption: Proposed major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for obtaining an EI-mass spectrum of **3,5-dimethoxyphenylacetonitrile**, typically coupled with a gas chromatography (GC) inlet system.

Materials and Equipment:

- Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source
- **3,5-Dimethoxyphenylacetonitrile**
- Suitable volatile solvent (e.g., dichloromethane or ethyl acetate)
- Microsyringe

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **3,5-dimethoxyphenylacetonitrile** (e.g., 1 mg/mL) in a volatile solvent.
- GC-MS System Preparation:
 - Set the GC oven temperature program, injector temperature, and carrier gas flow rate appropriate for the analyte. A typical starting point would be an initial oven temperature of 100°C, ramped to 280°C.
 - Set the MS parameters, including an electron energy of 70 eV and a suitable mass range for scanning (e.g., m/z 40-300).
- Injection and Analysis:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
 - The sample will be vaporized, separated by the GC column, and introduced into the MS ion source.
 - The molecules will be ionized by the electron beam, and the resulting ions will be separated by the mass analyzer and detected.
- Data Analysis:
 - Identify the peak corresponding to **3,5-dimethoxyphenylacetonitrile** in the total ion chromatogram.
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion and major fragment ions, and propose fragmentation pathways.

Conclusion

The spectroscopic analysis of **3,5-dimethoxyphenylacetonitrile** by IR and MS provides a robust framework for its identification and structural confirmation. The characteristic nitrile and dimethoxybenzene signatures in the IR spectrum, coupled with the predictable fragmentation pattern in the mass spectrum, serve as reliable analytical markers. The protocols outlined in this guide offer a foundation for obtaining high-quality data, ensuring the integrity of this important chemical intermediate in scientific research and drug development.

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